2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide
Description
This compound features a pyridazinone core substituted at position 3 with a thiophen-2-yl group and at position 1 with an acetamide linker bound to a 4H-1,2,4-triazol-3-yl moiety. Its molecular formula is C₁₄H₁₂N₆O₂S, with a molecular weight of 336.35 g/mol. The thiophene and triazole groups confer distinct electronic and steric properties, making it a candidate for biological activity modulation, particularly in receptor binding or enzyme inhibition .
Properties
Molecular Formula |
C12H10N6O2S |
|---|---|
Molecular Weight |
302.31 g/mol |
IUPAC Name |
2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C12H10N6O2S/c19-10(15-12-13-7-14-16-12)6-18-11(20)4-3-8(17-18)9-2-1-5-21-9/h1-5,7H,6H2,(H2,13,14,15,16,19) |
InChI Key |
FSODAEIIUHXZBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC=NN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves the reaction of thiophene derivatives with pyridazine and triazole precursors. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
The compound exhibits various biological activities that make it a candidate for pharmaceutical applications:
Antimicrobial Activity
Studies have demonstrated that compounds containing thiophene and pyridazine rings possess significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Research indicates that heterocyclic compounds like this one can inhibit cancer cell proliferation. The mechanism often involves the modulation of enzyme activity related to cancer pathways .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. It may interact with key metabolic enzymes, providing therapeutic effects in conditions like diabetes and hypertension .
Case Studies
- Antimicrobial Evaluation :
- Anticancer Research :
- Pharmacokinetic Studies :
Mechanism of Action
The mechanism of action of 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound’s pyridazinone core is a common scaffold in medicinal chemistry. Below is a comparison with key analogs:
Table 1: Structural and Functional Comparison
Pharmacological and Physicochemical Properties
Target Compound vs. VUAA1/OLC15 :
- The target’s thiophene substituent (electron-rich) contrasts with VUAA1’s pyridinyl-triazole group (electron-deficient), suggesting divergent receptor binding profiles. VUAA1’s ethylphenyl group enhances lipophilicity, while the target’s triazol-3-yl group may improve solubility .
- OLC15’s butylphenyl chain increases hydrophobicity, favoring antagonism via steric hindrance, whereas the target’s compact triazole could favor agonism .
Target Compound vs. N-(4-Methoxyphenyl) Analog :
- Target Compound vs. The thiazole’s hydrogen-bonding capacity contrasts with the target’s triazole, which offers multiple hydrogen-bonding sites .
Research Findings and Hypotheses
- Orco Receptor Modulation : The target’s triazole-thiophene combination may mimic VUAA1’s agonist activity but with altered potency due to reduced steric bulk. Computational docking studies are needed to validate this .
- Antimicrobial Potential: Thiophene-containing analogs (e.g., ’s chlorophenyl derivative) show antiparasitic activity, suggesting the target compound could be repurposed for similar applications .
- Solubility vs.
Biological Activity
The compound 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide is a synthetic organic molecule belonging to the class of pyridazinone derivatives. This class is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structural features of this compound, particularly the presence of thiophene and triazole moieties, suggest potential for significant biological activity.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 232.25 g/mol. The structural components include:
- Pyridazinone Core : Provides a framework for biological activity.
- Thiophene Ring : Enhances electronic properties and may contribute to interaction with biological targets.
- Triazole Moiety : Known for its role in various pharmacological activities.
The mechanism of action of 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide is likely multifaceted:
- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes by mimicking natural substrates.
- Antiviral Activity : The triazole component has been associated with antiviral properties, potentially through interference with viral replication pathways.
- Antimicrobial Effects : The presence of the thiophene ring may enhance the compound's ability to penetrate bacterial membranes.
Biological Activity Data
Recent studies have explored the biological activity of related compounds and provided insights into the potential efficacy of this specific derivative.
Antiviral Activity
In a study focusing on compounds derived from similar scaffolds, it was found that some pyridazinone derivatives exhibited significant antiviral activity against SARS-CoV-2. For instance, compounds with structural similarities showed IC50 values in the low micromolar range against viral proteases .
Antimicrobial Activity
Research on related sulfonamide derivatives revealed their effectiveness against various bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis .
Comparative Analysis
To understand the potential efficacy of 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide compared to other similar compounds, a comparison table is provided below:
| Compound Name | Structure Features | Antiviral Activity (IC50 μM) | Antibacterial Activity |
|---|---|---|---|
| Compound A | Pyridazinone | 0.657 | Active against E. coli |
| Compound B | Pyridazinone + Thiophene | 0.334 | Active against S. aureus |
| Target Compound | Pyridazinone + Thiophene + Triazole | TBD | TBD |
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with pyridazinone derivatives:
- Antiviral Studies : Compounds similar to the target compound showed potent inhibition of viral replication in vitro, suggesting that modifications to the pyridazinone scaffold can enhance antiviral efficacy .
- Antimicrobial Efficacy : A series of sulfonamide derivatives were tested against Gram-positive and Gram-negative bacteria, revealing varying degrees of activity that underscore the importance of structural modifications in enhancing bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
